molecular formula C20H23N3O2S2 B2659308 2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252876-22-4

2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2659308
CAS RN: 1252876-22-4
M. Wt: 401.54
InChI Key: MSYMBLJBWUNAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with a molecular formula of C18H16F3N3O2S2 . It is a derivative of thienopyrimidines .


Synthesis Analysis

The synthesis of similar structures to this compound has been reported in the literature . The construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole was carried out starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate .


Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[3,2-d]pyrimidin-2-yl scaffold, which is a common structural motif in medicinal chemistry . The compound also contains a sulfanyl group attached to the thieno[3,2-d]pyrimidin-2-yl ring and an acetamide group attached to the sulfanyl group .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H16F3N3O2S2 and an average mass of 427.464 Da . Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antitumor Agents

Thieno[3,2-d]pyrimidines have been studied for their potential as antitumor agents . They have shown promising antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 . The compound “2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide” could potentially be used in this context, although specific studies would be needed to confirm its efficacy and safety.

EZH2 Inhibitors

EZH2 is a protein that plays a key role in various biological processes, including cell proliferation and differentiation. Thieno[3,2-d]pyrimidines have been synthesized as EZH2 inhibitors . These compounds can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Protodeboronation Catalysts

While not directly related to the compound , thieno[3,2-d]pyrimidines and related compounds have been used in the development of catalysts for the protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis, and it’s possible that the compound “2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide” could have similar applications.

Anti-Markovnikov Hydromethylation

Thieno[3,2-d]pyrimidines have been used in the development of catalysts for the anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation, and it’s possible that the compound “2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide” could be used in this context.

properties

IUPAC Name

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-5-7-23-19(25)18-15(6-8-26-18)21-20(23)27-11-16(24)22-17-13(3)9-12(2)10-14(17)4/h6,8-10H,5,7,11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYMBLJBWUNAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.